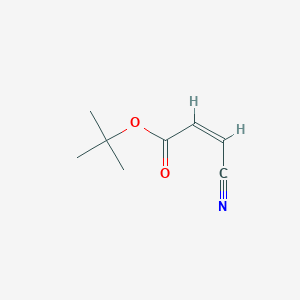

(Z)-tert-Butyl 3-cyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

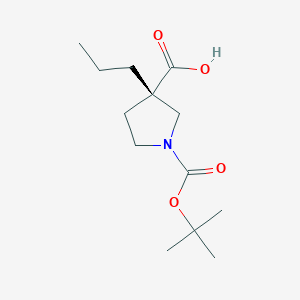

(Z)-tert-Butyl 3-cyanoacrylate is a cyanoacrylate compound known for its rapid polymerization and strong adhesive properties. Cyanoacrylates are widely used in various applications, including medical adhesives, industrial bonding, and consumer products. The unique chemical structure of this compound allows it to form strong bonds quickly upon contact with moisture, making it a valuable compound in many fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 3-cyanoacrylate typically involves the reaction of tert-butyl cyanoacetate with formaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent polymerization step. The reaction conditions often include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous processes. The key steps include the preparation of tert-butyl cyanoacetate, its reaction with formaldehyde, and the purification of the final product. Advanced techniques such as distillation and crystallization are employed to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-tert-Butyl 3-cyanoacrylate undergoes various chemical reactions, including:

Polymerization: Rapid anionic polymerization upon contact with moisture.

Hydrolysis: Reaction with water to form cyanoacrylic acid and tert-butanol.

Addition Reactions: Reaction with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Bases: Used in the initial synthesis and polymerization reactions.

Nucleophiles: Amines and alcohols are common reagents that react with this compound.

Solvents: Organic solvents like acetone and ethyl acetate are used in various reaction steps.

Major Products Formed

Polymers: Formed through polymerization reactions.

Cyanoacrylic Acid: Formed through hydrolysis.

Substituted Cyanoacrylates: Formed through addition reactions with nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry

(Z)-tert-Butyl 3-cyanoacrylate is used in the synthesis of various polymers and copolymers. Its rapid polymerization makes it suitable for applications in adhesives and coatings.

Biology

In biological research, this compound is used as a tissue adhesive for wound closure and surgical applications. Its biocompatibility and strong bonding properties make it ideal for medical use.

Medicine

The compound is widely used in medical adhesives for surgical incisions, wound closure, and dental applications. Its ability to form strong bonds quickly reduces the need for sutures and staples.

Industry

In industrial applications, this compound is used in the assembly of electronic components, automotive parts, and consumer products. Its strong adhesive properties and rapid curing time enhance manufacturing efficiency.

Mecanismo De Acción

(Z)-tert-Butyl 3-cyanoacrylate exerts its effects through rapid anionic polymerization. Upon contact with moisture, the compound undergoes a polymerization reaction, forming long polymer chains. The molecular targets include hydroxyl and amine groups on surfaces, which initiate the polymerization process. The resulting polymer forms strong, flexible bonds that adhere to various substrates.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl Cyanoacrylate: Commonly used in consumer adhesives (super glue).

Methyl Cyanoacrylate: Used in medical adhesives and industrial applications.

Butyl Cyanoacrylate: Known for its flexibility and used in medical and industrial applications.

Uniqueness

(Z)-tert-Butyl 3-cyanoacrylate is unique due to its specific chemical structure, which provides a balance between rapid polymerization and strong adhesive properties. Its tert-butyl group enhances stability and reduces the likelihood of premature polymerization, making it suitable for a wide range of applications.

Propiedades

Fórmula molecular |

C8H11NO2 |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

tert-butyl (Z)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4- |

Clave InChI |

NLLRFHFNTXBYBV-PLNGDYQASA-N |

SMILES isomérico |

CC(C)(C)OC(=O)/C=C\C#N |

SMILES canónico |

CC(C)(C)OC(=O)C=CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)

![tert-Butyl 7-((S)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15220770.png)